molecular formula C14H16BrCl3N2O B11704015 4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide

4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11704015
M. Wt: 414.5 g/mol
InChI Key: NZCYFWNHCNZCPB-UHFFFAOYSA-N
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Description

4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C16H14BrCl3N2O It is characterized by the presence of a bromine atom, a trichloromethyl group, and a piperidine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2,2,2-trichloro-1-(piperidin-1-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The trichloromethyl group can be reduced to a dichloromethyl or methyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of dichloromethyl or methyl derivatives.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide
  • 4-bromo-N-(2,2,2-trichloro-1-phenylamino-ethyl)-benzamide
  • 4-bromo-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)-ethyl)-benzamide

Uniqueness

4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the piperidine ring, which can impart distinct pharmacological properties compared to other similar compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16BrCl3N2O

Molecular Weight

414.5 g/mol

IUPAC Name

4-bromo-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C14H16BrCl3N2O/c15-11-6-4-10(5-7-11)12(21)19-13(14(16,17)18)20-8-2-1-3-9-20/h4-7,13H,1-3,8-9H2,(H,19,21)

InChI Key

NZCYFWNHCNZCPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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